- Amino acid anhydride hydrochlorides as acylating agents in friedel-crafts reaction: A practical synthesis of L-homophenylalanineSynthesis, 2001, (7), 1007-1009,
Cas no 943-73-7 (L-Homophenylalanine)
L-ホモフェニルアラニンは非天然型アミノ酸の一種であり、医薬品中間体やペプチド合成において重要な役割を果たします。光学純度が高く、立体選択的な反応に適しているため、キラル化合物の合成に広く利用されます。特にβ-ラクタム系抗生物質やACE阻害剤などの医薬品開発において、効率的な構築ブロックとして機能します。高い化学的安定性と生体適合性を兼ね備えており、酵素反応や不斉合成にも応用可能です。また、結晶性が良好なため精製工程が簡便であり、工業スケールでの生産に適しています。

L-Homophenylalanine structure
商品名:L-Homophenylalanine
L-Homophenylalanine 化学的及び物理的性質
名前と識別子
-
- (S)-2-Amino-4-phenylbutanoic acid
- (S)-alpha-Amino-benzenebutanoic acid
- RARECHEM BK PT 0049
- (S)-(+)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-2-AMINO-4-PHENYLBUTYRIC ACID
- (S)-HOMOPHENYLALANINE
- (S)-ALPHA-AMINOBENZENEBUTANOIC ACID
- 2-(S)-AMINO-4-PHENYLBUTANOIC ACID
- (+)-2-AMINO-4-PHENYLBUTYRIC ACID
- L-Homophenylalanine
- (2S)-2-amino-4-phenylbutanoic acid
- H-Homophe-OH
- HOMOPHENYLALANINE, L-(RG)
- (L)-Homophenylalanine
- L-Homophe
- L-高苯丙氨酸
- (αS)-α-Aminobenzenebutanoic acid (ACI)
- Benzenebutanoic acid, α-amino-, (S)- (ZCI)
- Butyric acid, 2-amino-4-phenyl-, L- (8CI)
- L
- (+)-(S)-Homophenylalanine
- (+)-L-Homophenylalanine
- (+)-Homophenylalanine
- (2S)-2-Azaniumyl-4-phenylbutanoate
- L-2-Amino-4-phenylbutyric acid
- L-Benzylalanine
- L-γ-Phenylbutyrine
- BBA25087
- 943-73-7
- CHEMBL1233389
- Homophenylalanine
- AKOS015854054
- CHEBI:43103
- AC-9967
- MLS-0466785.0001
- 8JYL44CC06
- H0985
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (.ALPHA.S)-
- Ethyl(+/-)-alpha-aminobenzenebutyrate
- SCHEMBL44311
- A844936
- (alphaS)-alpha-Aminobenzenebutanoic Acid
- EN300-98697
- h-hophe-oh
- l-(+)-homophenylalanine
- (S)alpha-amino4-phenyl-butyric acid
- AS-14310
- EINECS 213-403-3
- Z1255434715
- Q27120508
- (.ALPHA.S)-.ALPHA.-AMINOBENZENEBUTANOIC ACID
- L-hph
- L-HPA
- DTXSID001315729
- J-640374
- (2S)-2-amino-4-phenyl-butanoic acid
- CS-W000258
- (2S)-2-azaniumyl-4-cyclohexyl-butanoate;L-HOMOPHENYLALANINE
- homophenylalanine, l-
- JTTHKOPSMAVJFE-VIFPVBQESA-N
- AKOS015888227
- BENZENEBUTANOIC ACID, .ALPHA.-AMINO-, (S)-
- UNII-8JYL44CC06
- W-100197
- Benzenebutanoicacid,b-amino-,(bs)-
- C17235
- HOMOPHENYLALANINE, (+)-
- L-.GAMMA.-PHENYLBUTYRINE
- HY-I1029
- h-hfe-oh
- MFCD00002619
- (L)-homo-phenylalanine
- AM20041444
- CS-M2900
- L-Homophenylalanine,98%
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (S)-
- BENZENEBUTANOIC ACID, ALPHA-AMINO-, (ALPHAS)-
- L-GAMMA-PHENYLBUTYRINE
-
- MDL: MFCD00002619
- インチ: 1S/C10H13NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1
- InChIKey: JTTHKOPSMAVJFE-VIFPVBQESA-N
- ほほえんだ: C(C1C=CC=CC=1)C[C@H](N)C(=O)O
計算された属性
- せいみつぶんしりょう: 179.09500
- どういたいしつりょう: 179.095
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 63.3A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 1.1248 (rough estimate)
- ゆうかいてん: 300 ºC
- ふってん: 324.8℃ at 760 mmHg
- フラッシュポイント: 150.2℃
- 屈折率: 44 ° (C=1, 3mol/L HCl)
- ようかいど: Soluble in dilute aqueous acid.
- PSA: 63.32000
- LogP: 1.73140
- ようかいせい: 未確定
- ひせんこうど: 45 º (C=1, 3N HCl 19 ºC)
L-Homophenylalanine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S22-S24/25
-
危険物標識:
- ちょぞうじょうけん:Store at room temperature
L-Homophenylalanine 税関データ
- 税関コード:2922499990
- 税関データ:
中国税関コード:
2922499990概要:
2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
規制条件:
A.入国貨物通関表
B.出国貨物通関申告書検査検疫種別:
P.輸入動植物/動植物製品検疫
Q.海外動植物/動植物製品検疫
R、輸入食品衛生監督検査
S.輸出食品衛生監督検査
M.輸入商品検査
N.輸出商品検査要約:
HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%
L-Homophenylalanine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB168503-5 g |
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |
943-73-7 | 98% | 5g |
€61.80 | 2023-05-08 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H27295-25g |
L-Homophenylalanine, 98% |
943-73-7 | 98% | 25g |
¥15528.00 | 2023-02-27 | |
AstaTech | 28665-100/G |
L-HOMOPHENYLALANINE |
943-73-7 | 99% | 100g |
$57 | 2023-09-18 | |
AAPPTec | UHF102-100g |
H-HPhe-OH, H-Hfe-OH |
943-73-7 | 100g |
$270.00 | 2024-07-19 | ||
abcr | AB168503-25 g |
(L)-Homophenylalanine, 98% (H-L-hPhe-OH); . |
943-73-7 | 98% | 25g |
€103.90 | 2023-05-08 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L810976-5g |
L-Homophenylalanine |
943-73-7 | 97% | 5g |
¥48.00 | 2022-01-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003960-25g |
L-Homophenylalanine |
943-73-7 | 97% | 25g |
¥70 | 2024-07-19 | |
ChemScence | CS-M2900-500g |
L-Homophenylalanine |
943-73-7 | 98.82% | 500g |
$243.0 | 2022-04-26 | |
Fluorochem | 011758-25g |
L)-Homophenylalanine |
943-73-7 | 98% | 25g |
£22.00 | 2022-03-01 | |
Enamine | EN300-98697-2.5g |
(2S)-2-amino-4-phenylbutanoic acid |
943-73-7 | 95.0% | 2.5g |
$27.0 | 2025-02-19 |
L-Homophenylalanine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium
リファレンス
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 7 h, 45 °C
リファレンス
- Process for preparation of 4-phenyl-α-aminobutyric acid, China, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt; 20 h, reflux
リファレンス
- Asymmetric synthesis of allylic secondary alcohols: a new general approach for the preparation of α-amino acidsTetrahedron, 2010, 66(29), 5349-5356,
合成方法 5
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Manganese dichloride , Hydrolase , Dihydropyrimidinase Solvents: Water ; pH 7 - 7.5, 37 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 7 - 7.2; pH 5.5
リファレンス
- Preparation method of L-phenylalanine or D-phenylalanine, China, , ,
合成方法 6
はんのうじょうけん
1.1 Reagents: Cobalt chloride (CoCl2) Catalysts: Aminoacylase , Amino acid amide racemase Solvents: Water ; 1 h, pH 8, 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
リファレンス
- Enantioselective Synthesis of L-Homophenylalanine by Whole Cells of Recombinant Escherichia coli Expressing L-Aminoacylase and N-Acylamino Acid Racemase Genes from Deinococcus radiodurans BCRC12827Biotechnology Progress, 2006, 22(6), 1578-1584,
合成方法 7
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium
リファレンス
- Hydrogene-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-18,
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: NAD , Ammonium formate , Potassium hydroxide , Phosphoric acid Catalysts: Dehydrogenase , Formate dehydrogenase (NADP) Solvents: Water ; 15 - 20 h, pH 8, rt
リファレンス
- Method for preparing L-homophenylalanine from 2-oxo-4-phenylbutyric acid or its ester with homophenylalanine dehydrogenase, China, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen , Hydrochloric acid Catalysts: Palladium Solvents: Water ; 48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7
リファレンス
- Improved method of preparing 2(S)-amino-4-phenylbutyric acid, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Acetic acid , Acetic anhydride ; rt; 20 h, 40 °C
1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C
1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C
1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C
1.2 Catalysts: Graphene Solvents: Benzene ; 20 h, 180 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 °C
1.4 Reagents: Hydrochloric acid , Oxygen Catalysts: Palladium Solvents: Water ; 0.2 MPa, 90 °C
1.5 Reagents: Ammonia ; pH 5.5 - 5.8, 10 - 25 °C
リファレンス
- Process for preparation of L-homophenylalanine, China, , ,
合成方法 12
はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate Catalysts: Cobalt chloride (CoCl2) , 2-Aminohexano-6-lactam racemase , L-Amino acid amidase Solvents: Water ; 12 h, pH 7, 40 °C
リファレンス
- Enzymatic Synthesis of Chiral Phenylalanine Derivatives by a Dynamic Kinetic Resolution of Corresponding Amide and Nitrile Substrates with a Multi-Enzyme SystemAdvanced Synthesis & Catalysis, 2012, 354(17), 3327-3332,
合成方法 13
はんのうじょうけん
1.1 Catalysts: Pyridoxal 5′-phosphate , Aspartate aminotransferase Solvents: Water ; 24 h, pH 9.0, 37 °C; 37 °C → 100 °C
リファレンス
- Asymmetrical Synthesis of L-Homophenylalanine Using Engineered Escherichia coli Aspartate AminotransferaseBiotechnology Progress, 2005, 21(2), 411-415,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Water ; rt → 65 °C; 12 h, 1 bar, 65 °C
リファレンス
- Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino AcidsACS Catalysis, 2019, 9(9), 8726-8730,
合成方法 15
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium chloride Solvents: Ethanol , Tetrahydrofuran
リファレンス
- Practical asymmetric syntheses of α-amino acids through carbon-carbon bond constructions on electrophilic glycine templatesJournal of the American Chemical Society, 1988, 110(5), 1547-57,
合成方法 16
はんのうじょうけん
1.1 Reagents: Hydrochloric acid
1.2 Reagents: Sodium acetate
1.2 Reagents: Sodium acetate
リファレンス
- DPAMPP in catalytic asymmetric reactions: enantioselective synthesis of L-homophenylalanineTetrahedron: Asymmetry, 2000, 11(7), 1487-1494,
合成方法 17
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
リファレンス
- Preparation method of 2-(S)-amino-4-arylbutyric acid compound from 2-(S)-amino-4-oxo-4-arylbutyric acid by reduction, ring-closing esterification and hydrogenation, China, , ,
合成方法 18
はんのうじょうけん
1.1 Reagents: Ammonium formate , Ammonia Solvents: Water ; pH 7.2
1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C
1.2 Reagents: Oxygen Catalysts: Palladium , D-Amino acid oxidase , Catalase ; 24 h, 30 °C
リファレンス
- Biocatalytic deracemization method for preparing non-natural L-amino acid using immobilized D-amino acid oxidase, China, , ,
合成方法 19
はんのうじょうけん
1.1 Reagents: Magnesium stearate , Ethyl acrylate-methyl methacrylate-trimethylaminoethyl methacrylate chloride cop… Solvents: Acetone ; 25 °C; 3 h, 25 °C
1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C
1.2 Reagents: NAD , Ammonium formate , Sodium chloride Catalysts: Formate dehydrogenase , Phenylalanine dehydrogenase Solvents: Water ; 12 h, pH 8.0, 25 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 14, 25 °C
リファレンス
- Microparticle-Based Strategy for Controlled Release of Substrate for the Biocatalytic Preparation of L-HomophenylalanineACS Catalysis, 2014, 4(5), 1584-1587,
合成方法 20
はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 5 min, rt
リファレンス
- N-Acyliminium cyclization as an approach for an asymmetric synthesis of the pyrrolo[2,1-a]benzazepine ring systemSynthetic Communications, 2012, 42(6), 872-882,
合成方法 21
はんのうじょうけん
1.1 Catalysts: Triacylglycerol lipase Solvents: Water
リファレンス
- Kinetic resolution of amino acid esters catalyzed by lipasesChirality, 1996, 8(6), 418-422,
L-Homophenylalanine Raw materials
- Benzenebutanoic acid, α-azido-, (αS)-
- (S)-4-Oxo-homophenylalanine Hydrochloride
- Benzenebutanoic acid, α-(acetylamino)-, ethyl ester, (αS)-
- (αS)-α-Amino-γ-nitrobenzenebutanoic acid
- L-Homophenylalanine hydrochloride
- 2-Oxo-4-phenylbutanoic Acid
- 2-amino-4-phenyl-butanoic acid
- Acetyl-d-homophenylalanine
- 2-Amino-4-phenylbutanamide
- Benzenebutanoic acid, α-[(2,2,2-trichloroacetyl)amino]-, methyl ester, (αS)-
- sodium 2-oxo-4-phenylbutanoate
- 5-(2-phenylethyl)imidazolidine-2,4-dione
- ethyl 2-amino-4-phenylbutanoate
- 4-Morpholinecarboxylic acid, 2-oxo-3-(2-oxo-2-phenylethyl)-5,6-diphenyl-, phenylmethyl ester, (3S,5S,6R)-
- 2(3H)-Furanone, 3-aminodihydro-5-phenyl-, (3S)-
- (αS)-α-[[(1S)-2-Hydroxy-1-phenylethyl]amino]benzenebutanoic acid
- L-Aspartic acid
- L-Lysine
L-Homophenylalanine Preparation Products
L-Homophenylalanine サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:943-73-7)L-Homophenylalanine
注文番号:A844936
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:04
価格 ($):157.0
L-Homophenylalanine 関連文献
-
1. Crystal structures of methyl(L-tyrosinato)mercury(II) monohydrate and [L-(2-amino-4-phenylbutanoato)]methylmercury(II)Nathaniel W. Alcock,Paul A. Lampe,Peter Moore J. Chem. Soc. Dalton Trans. 1978 1324
-
Xinkuan Cheng,Xi Chen,Jinhui Feng,Qiaqing Wu,Dunming Zhu Catal. Sci. Technol. 2018 8 4994
-
Peiran Ruan,Qiong Tang,Zun Yang,Xiaohua Liu,Xiaoming Feng Chem. Commun. 2022 58 1001
-
Sai Ruan,Xiaobin Lin,Lihua Xie,Lili Lin,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2018 5 32
-
Chaoqi Ke,Zhenzhong Liu,Sai Ruan,Xiaoming Feng,Xiaohua Liu Org. Chem. Front. 2021 8 5705
943-73-7 (L-Homophenylalanine) 関連製品
- 63-91-2(L-Phenylalanine)
- 943-80-6(p-Amino-L-phenylalanine)
- 949-99-5((2S)-2-amino-3-(4-nitrophenyl)propanoic acid)
- 1012-05-1(2-amino-4-phenyl-butanoic acid)
- 74-79-3(L-Arginine)
- 56-45-1(L-Serine)
- 150-30-1(DL-3-Phenylalanine)
- 1676-73-9(L-Glutamate-γ-benzyl ester)
- 63-68-3(L-Methionine)
- 673-06-3(D-Phenylalanine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:943-73-7)L-苯基丁氨酸

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:943-73-7)L-Homophe-OH

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ